LSKL, Inhibitor of Thrombospondin (TSP-1)

Description

Structure

2D Structure

Propriétés

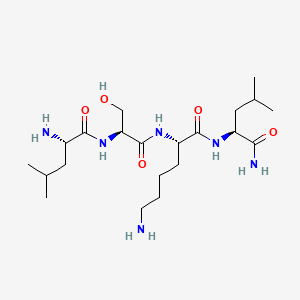

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXDNNIFSAXBY-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283609-79-0 |

Source

|

| Record name | Leu-Ser-Lys-Leu peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of LSKL-Mediated Inhibition of Thrombospondin-1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which the tetrapeptide LSKL (Leu-Ser-Lys-Leu) inhibits the activity of Thrombospondin-1 (TSP-1). The primary focus is on the well-documented competitive antagonism of TSP-1-mediated activation of latent Transforming Growth Factor-beta 1 (TGF-β1), a critical pathway in fibrosis and other pathologies.

Executive Summary

LSKL is a synthetic peptide derived from the latency-associated peptide (LAP) of TGF-β. It functions as a potent and specific competitive inhibitor of TSP-1's ability to activate latent TGF-β1. The core of this inhibition lies in LSKL's ability to mimic the binding site on LAP, thereby preventing the interaction between TSP-1 and the latent TGF-β1 complex. This targeted inhibition of a key pathological signaling pathway has positioned LSKL as a valuable research tool and a potential therapeutic agent.

The Molecular Mechanism of LSKL Inhibition

Thrombospondin-1 is a major physiological activator of latent TGF-β1. This activation is a critical step in the initiation and progression of various fibrotic diseases. The process is initiated by the binding of a specific amino acid sequence, KRFK (Lys-Arg-Phe-Lys), located in the type 1 repeats of TSP-1, to a complementary LSKL sequence within the LAP of the latent TGF-β1 complex. This interaction induces a conformational change in the latent complex, leading to the release of the active TGF-β1 dimer, which can then bind to its receptors and initiate downstream signaling.

LSKL exerts its inhibitory effect by acting as a decoy. As a peptide mimic of the endogenous LSKL sequence on LAP, it competitively binds to the KRFK motif on TSP-1. This binding event physically obstructs the interaction between TSP-1 and the latent TGF-β1 complex, thereby preventing the activation of TGF-β1. It is important to note that LSKL does not affect the expression of TSP-1 itself but rather neutralizes its function in the TGF-β1 activation pathway.[1][2]

Quantitative Analysis of LSKL Inhibition

| Inhibitor | Target Interaction | Potency/Inhibitory Concentration | Source |

| LSKL | TSP-1 binding to LAP | Effective at picomolar concentrations.[3] | [3] |

| LSKL | TSP-1/LAP complex formation | Significant inhibition at 100-fold molar excess; complete inhibition at 1000-fold molar excess in immunoprecipitation assays.[4] | [4] |

| SRI-31277 (LSKL-derivative) | TSP-1 mediated TGF-β activation | pIC50 = 8.28 nM | [1] |

Note: pIC50 is the negative logarithm of the IC50 value. An IC50 of 8.28 nM for the LSKL derivative, SRI-31277, indicates a high-potency inhibition.

Signaling Pathways Modulated by LSKL

The primary signaling pathway affected by LSKL is the TSP-1/TGF-β1/Smad pathway. By inhibiting the activation of TGF-β1, LSKL effectively dampens the downstream signaling cascade that leads to fibrosis and other pathological responses.

The TSP-1/TGF-β1/Smad Signaling Pathway

Caption: LSKL competitively inhibits the binding of TSP-1 to latent TGF-β1, preventing its activation and subsequent pro-fibrotic signaling.

Experimental Protocols

Co-Immunoprecipitation and Western Blotting to Demonstrate LSKL Inhibition of TSP-1/LAP Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the ability of LSKL to disrupt the binding between TSP-1 and the latent TGF-β1 complex.

Methodology:

-

Protein Incubation: Purified TSP-1 and latent TGF-β1 (or cell lysates containing these proteins) are incubated together in a binding buffer (e.g., PBS with 0.1% Tween-20) at 4°C for 2-4 hours with gentle rotation.

-

LSKL Treatment: For the experimental group, varying concentrations of LSKL peptide (e.g., 10-fold, 100-fold, 1000-fold molar excess relative to TSP-1) are pre-incubated with TSP-1 for 30 minutes before the addition of latent TGF-β1. A scrambled peptide (e.g., SLLK) should be used as a negative control.

-

Immunoprecipitation: An antibody specific for either TSP-1 or LAP is added to the protein mixture and incubated for an additional 2-4 hours at 4°C. Protein A/G agarose beads are then added and incubated for 1 hour to capture the antibody-protein complexes.

-

Washing: The beads are washed 3-5 times with a cold wash buffer to remove non-specific binding proteins.

-

Elution and SDS-PAGE: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved on a polyacrylamide gel.

-

Western Blotting: The separated proteins are transferred to a PVDF membrane. The membrane is blocked and then probed with a primary antibody against the co-immunoprecipitated protein (e.g., if LAP was immunoprecipitated, probe for TSP-1, and vice versa).

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, followed by visualization with an enhanced chemiluminescence (ECL) substrate. A decrease in the band intensity of the co-immunoprecipitated protein in the presence of LSKL indicates inhibition of the interaction.

Caption: Workflow for Co-Immunoprecipitation to assess LSKL's inhibitory effect on the TSP-1/LAP interaction.

TGF-β Reporter Assay to Quantify LSKL's Functional Inhibition

This cell-based assay measures the functional consequence of LSKL's inhibition of TSP-1-mediated TGF-β1 activation by quantifying the activity of a TGF-β-responsive reporter gene.

Methodology:

-

Cell Seeding: The reporter cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with a sub-maximal concentration of TSP-1 and latent TGF-β1 in serum-free media. In the experimental wells, various concentrations of LSKL are added simultaneously. Control wells include cells treated with only TSP-1 and latent TGF-β1 (positive control), and untreated cells (negative control).

-

Incubation: The cells are incubated for 16-24 hours to allow for TGF-β1 activation, receptor binding, and reporter gene expression.

-

Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of activated TGF-β1, is measured using a luminometer.

-

Data Analysis: The luminescence readings from the LSKL-treated wells are compared to the positive control to determine the dose-dependent inhibition of TSP-1-mediated TGF-β1 activation. An IC50 value can be calculated from the dose-response curve.

Conclusion

The tetrapeptide LSKL serves as a highly specific and potent inhibitor of Thrombospondin-1's pro-fibrotic activity by competitively blocking the activation of latent TGF-β1. Its well-defined mechanism of action has made it an invaluable tool for dissecting the role of the TSP-1/TGF-β1 axis in various physiological and pathological processes. While precise IC50 values for LSKL remain to be definitively established in the literature, the available qualitative and derivative data underscore its high potency. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the inhibitory effects of LSKL and to explore its therapeutic potential in a range of fibrotic and related disorders.

References

- 1. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LSKL as a Competitive Antagonist for TGF-β1 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) remodeling. Dysregulation of TGF-β1 signaling is a hallmark of numerous pathologies, most notably fibrotic diseases and cancer. The activation of latent TGF-β1 is a critical control point in its signaling cascade, and targeting this step presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the tetrapeptide LSKL (Leu-Ser-Lys-Leu) as a competitive antagonist of TGF-β1 activation, specifically by interfering with the activation mediated by thrombospondin-1 (TSP-1). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved pathways and workflows.

Introduction to TGF-β1 Activation and the Role of TSP-1

TGF-β1 is secreted from cells as a latent complex, non-covalently associated with its pro-peptide, the latency-associated peptide (LAP). This latent complex is unable to bind to its cell surface receptors and initiate downstream signaling. Activation of the latent TGF-β1 complex is a crucial step and can be mediated by various factors, including proteases, integrins, and matricellular proteins.

Thrombospondin-1 (TSP-1), a large homotrimeric matricellular glycoprotein, is a major physiological activator of latent TGF-β1.[1][2] The activation process is initiated by the direct binding of TSP-1 to the latent TGF-β1 complex. Specifically, a highly conserved amino acid sequence, KRFK (Lys-Arg-Phe-Lys), within the type 1 repeats of TSP-1 interacts with a corresponding LSKL (Leu-Ser-Lys-Leu) sequence on the LAP of TGF-β1.[3][4] This interaction induces a conformational change in the LAP, leading to the release of the active TGF-β1 dimer, which is then free to bind to its receptors.[2][3]

LSKL Peptide: A Competitive Antagonist

The LSKL tetrapeptide is derived from the sequence within the LAP of TGF-β1 that is recognized by TSP-1.[5] By acting as a competitive antagonist, exogenous LSKL peptide can bind to the KRFK motif on TSP-1, thereby preventing the interaction between TSP-1 and the latent TGF-β1 complex.[3][4] This blockade of binding effectively inhibits the TSP-1-mediated activation of TGF-β1 and the subsequent downstream signaling events.[5][6] The specificity of this interaction makes LSKL a targeted inhibitor of a key pathological pathway, with potential therapeutic applications in various fibrotic conditions and other diseases characterized by excessive TGF-β1 activity.[7][8]

Quantitative Data on LSKL and its Derivatives

While specific IC50 and Kd values for the LSKL tetrapeptide are not consistently reported across the literature, the potency of LSKL and its derivatives has been demonstrated in various studies. A tripeptide derived from LSKL, SRI-31277, has been shown to be a potent inhibitor of TSP-1-mediated TGF-β activation.

| Compound | Assay | Parameter | Value | Reference |

| SRI-31277 (LSKL-derived tripeptide) | Inhibition of TSP-1-mediated TGF-β activation | pIC50 | 8.28 nM | [4] |

In numerous in vivo studies, the LSKL peptide has demonstrated efficacy in mitigating fibrosis and TGF-β1-driven pathology at various doses.

| Animal Model | Disease Model | LSKL Peptide Dose | Route of Administration | Outcome | Reference |

| Rat | Unilateral Ureteral Obstruction (Renal Fibrosis) | 1 mg/kg/day | Intraperitoneal | Attenuated renal interstitial fibrosis | [9] |

| Rat | Subarachnoid Hemorrhage (Subarachnoid Fibrosis) | 1 mg/kg | Intraperitoneal | Alleviated subarachnoid fibrosis and hydrocephalus | [10] |

| Mouse | Diabetic Nephropathy | 30 mg/kg, 3x/week for 15 weeks | Intraperitoneal | Decreased proteinuria and tubulointerstitial fibronectin expression | [11] |

| Mouse | Partial Hepatectomy | 30 mg/kg | Intraperitoneal | Accelerated liver regeneration by inhibiting TGF-β-Smad signaling |

Signaling Pathways and Experimental Workflows

TGF-β1 Signaling Pathway and LSKL Inhibition

The following diagram illustrates the canonical TGF-β1 signaling pathway and the mechanism of inhibition by the LSKL peptide.

Experimental Workflow for Assessing LSKL Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of the LSKL peptide on TSP-1-mediated TGF-β1 activation.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess TSP-1 and Latent TGF-β1 Interaction

Objective: To determine if LSKL peptide inhibits the binding of TSP-1 to the LAP of latent TGF-β1.

Materials:

-

Cell lysate from cells treated with latent TGF-β1, TSP-1, and LSKL (or control peptide).

-

Anti-TSP-1 antibody.

-

Protein A/G magnetic beads.

-

Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with protease inhibitors).

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5).

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

SDS-PAGE reagents and Western blot apparatus.

-

Anti-LAP (TGF-β1) antibody.

Protocol:

-

Cell Lysis: Lyse treated cells in ice-cold Co-IP Lysis/Wash Buffer.

-

Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-TSP-1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

-

Pellet the beads and transfer the supernatant (eluate) to a new tube.

-

Neutralize the eluate by adding Neutralization Buffer.

-

-

Western Blot Analysis:

-

Denature the eluted samples by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-LAP (TGF-β1) antibody to detect co-immunoprecipitated latent TGF-β1.

-

A decrease in the LAP band in the LSKL-treated sample compared to the control indicates inhibition of the TSP-1/LAP interaction.

-

Western Blot for Phosphorylated Smad2/3 (p-Smad2/3)

Objective: To quantify the effect of LSKL on TGF-β1-induced Smad2/3 phosphorylation.

Materials:

-

Cell lysates from treated cells.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE reagents and Western blot apparatus.

-

Primary antibodies: anti-p-Smad2/3 and anti-total Smad2/3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary anti-p-Smad2/3 antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane 3 times with TBST.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

(Optional) Strip the membrane and re-probe with an anti-total Smad2/3 antibody to normalize for protein loading.

-

A decrease in the p-Smad2/3 to total Smad2/3 ratio in LSKL-treated samples indicates inhibition of TGF-β1 signaling.

-

TGF-β1 ELISA

Objective: To measure the concentration of active TGF-β1 in cell culture supernatants or biological fluids.

Materials:

-

Commercial TGF-β1 ELISA kit.

-

Samples (cell culture supernatant, plasma, etc.).

-

Activation reagents (if measuring total TGF-β1, e.g., HCl and NaOH).

-

Microplate reader.

Protocol:

-

Sample Preparation:

-

For active TGF-β1 measurement, use samples directly.

-

For total TGF-β1, activate latent TGF-β1 by acid treatment (e.g., 1N HCl for 10 minutes) followed by neutralization (e.g., 1.2N NaOH/0.5M HEPES).

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Typically, this involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibody and a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of TGF-β1 in the samples.

-

A lower concentration of active TGF-β1 in LSKL-treated samples compared to controls demonstrates the inhibitory effect.

-

Mink Lung Epithelial Cell (MLEC) Luciferase Reporter Assay

Objective: To functionally quantify TGF-β bioactivity.

Materials:

-

Cell culture reagents.

-

Samples containing TGF-β1.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed TMLC cells in a white, clear-bottom 96-well plate and allow them to attach.

-

Sample Addition: Add samples (e.g., conditioned media from LSKL-treated cells) and TGF-β1 standards to the wells.

-

Incubation: Incubate the plate for 16-24 hours.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve with the TGF-β1 standards.

-

Determine the concentration of bioactive TGF-β1 in the samples based on the standard curve.

-

Reduced luciferase activity in samples from LSKL-treated conditions indicates inhibition of TGF-β1 activity.

-

Conclusion

The LSKL peptide represents a highly specific and potent tool for the inhibition of TSP-1-mediated TGF-β1 activation. Its mechanism of action, by competitively antagonizing the binding of TSP-1 to the latent TGF-β1 complex, offers a targeted approach to modulate TGF-β1 signaling in pathological contexts. The quantitative data from in vitro and in vivo studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the capabilities of LSKL and its derivatives in the pursuit of novel therapies for fibrotic diseases and other TGF-β1-driven pathologies.

References

- 1. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Human TGF-beta 1 DuoSet ELISA DY240-05: R&D Systems [rndsystems.com]

- 10. weldonbiotech.com [weldonbiotech.com]

- 11. stemcell.com [stemcell.com]

The Role of the LSKL Peptide in the Latency-Associated Peptide (LAP)-TGFβ Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) remodeling. Dysregulation of TGF-β signaling is implicated in the pathogenesis of numerous diseases, particularly fibrosis and cancer. The bioactivity of TGF-β is tightly controlled at the level of its activation from a latent complex. This complex consists of the mature TGF-β dimer non-covalently associated with the latency-associated peptide (LAP). A key player in the activation of latent TGF-β is the matricellular protein thrombospondin-1 (TSP-1). The interaction between TSP-1 and the LAP-TGF-β complex is a critical checkpoint in TGF-β activation, and at the heart of this interaction lies the conserved LSKL peptide sequence within the LAP. This technical guide provides an in-depth exploration of the role of the LSKL peptide in the LAP-TGF-β complex, its mechanism of action, and its potential as a therapeutic target.

The LSKL Peptide: A Linchpin in TGF-β Latency and Activation

The LSKL (Leu-Ser-Lys-Leu) tetrapeptide is a conserved motif found within the N-terminal region of the LAP of all three mammalian TGF-β isoforms.[1] This sequence serves a dual function: it is crucial for maintaining the latency of the TGF-β complex and is the primary binding site for the TGF-β activator, TSP-1.[2][3]

TSP-1 activates latent TGF-β through a specific interaction between its KRFK sequence, located in the second type 1 repeat, and the LSKL motif in LAP.[1][4] This binding event induces a conformational change in LAP, leading to the release of the mature TGF-β dimer, which is then free to bind to its cell surface receptors and initiate downstream signaling.[5] The LSKL peptide, when used as a soluble agent, acts as a competitive antagonist, effectively blocking the TSP-1-LAP interaction and thereby inhibiting TGF-β activation.[1][5] This inhibitory effect has been demonstrated to be potent, with LSKL acting as an effective antagonist at picomolar concentrations.[1]

Furthermore, the LSKL sequence is not only a passive binding site but also actively contributes to maintaining the latent state of the TGF-β complex. Studies have shown that deletion of the LSKL motif from LAP results in the secretion of LAP without the mature TGF-β, and this mutated LAP is unable to confer latency.[2][3] This suggests that the LSKL sequence is involved in the intramolecular interactions within the latent complex that shield the mature TGF-β from its receptors.[2][6]

Quantitative Data on LSKL-Mediated Inhibition

The inhibitory potency of LSKL and its derivatives has been quantified in various studies. This data is crucial for understanding the therapeutic potential of targeting the LSKL-TSP-1 interaction.

| Compound | Description | Potency | Reference |

| LSKL peptide | Tetrapeptide competitive antagonist of TSP-1 binding to LAP. | Effective at picomolar concentrations. | [1] |

| SRI-31277 | A tripeptide derived from LSKL. | pIC50 = 8.28 nM for inhibition of TSP-1 mediated TGF-β activation. | [5] |

Signaling Pathway of TSP-1 Mediated TGF-β Activation and LSKL Inhibition

The activation of latent TGF-β by TSP-1 and its inhibition by the LSKL peptide can be visualized as a signaling cascade.

Caption: TSP-1 mediated activation of latent TGF-β and its competitive inhibition by the LSKL peptide.

Experimental Protocols

This section details the key experimental methodologies used to investigate the role of LSKL in the LAP-TGF-β complex.

Co-Immunoprecipitation (Co-IP) to Demonstrate LAP-TSP-1 Interaction

This protocol is designed to verify the physical interaction between the LAP-TGF-β complex and TSP-1 and to demonstrate the competitive inhibition by the LSKL peptide.

a. Objective: To immunoprecipitate the LAP-TGF-β complex and detect the co-precipitation of TSP-1.

b. Materials:

-

Cell lysate containing the LAP-TGF-β complex and TSP-1 (e.g., from platelets or conditioned media of cells known to secrete these proteins).

-

Anti-LAP antibody (for immunoprecipitation).

-

Anti-TSP-1 antibody (for Western blotting).

-

LSKL peptide and a scrambled control peptide (e.g., SLLK).

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

c. Methodology:

-

Lysate Preparation: Prepare cell or tissue lysates under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Competitive Inhibition: Divide the pre-cleared lysate into three tubes:

-

Tube 1 (Control): No peptide.

-

Tube 2 (LSKL): Add LSKL peptide to a final concentration of 10-100 µM.

-

Tube 3 (Scrambled): Add the scrambled peptide to the same final concentration.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Immunoprecipitation: Add the anti-LAP antibody to each tube and incubate overnight at 4°C.

-

Complex Capture: Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-TSP-1 antibody to detect the presence of co-precipitated TSP-1.

d. Expected Results: A band corresponding to TSP-1 should be present in the control lane, indicating an interaction with LAP. This band should be significantly reduced or absent in the LSKL-treated lane, but not in the scrambled peptide lane, demonstrating competitive inhibition.

TGF-β Activation Assay using Mink Lung Epithelial Cells (MLEC)

a. Objective: To measure the level of active TGF-β in the presence of TSP-1 and to determine the inhibitory effect of the LSKL peptide.

b. Materials:

-

Mink Lung Epithelial Cells (MLECs) stably transfected with a TGF-β reporter construct.

-

Recombinant latent TGF-β.

-

Purified TSP-1.

-

LSKL peptide and a scrambled control peptide.

-

Cell culture medium and reagents.

-

Luciferase assay kit.

-

Luminometer.

c. Methodology:

-

Cell Seeding: Seed the MLEC reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment Preparation: Prepare treatment solutions containing a constant concentration of latent TGF-β and TSP-1. Create a dose-response curve for the LSKL peptide by adding it at various concentrations. Include controls with no LSKL, with the scrambled peptide, and with no TSP-1.

-

Cell Treatment: Replace the cell culture medium with the prepared treatment solutions.

-

Incubation: Incubate the cells for 16-24 hours to allow for TGF-β activation and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with latent TGF-β alone). Plot the luciferase activity against the concentration of the LSKL peptide to determine the IC50 value.

d. Expected Results: TSP-1 should induce a significant increase in luciferase activity compared to latent TGF-β alone. The LSKL peptide should inhibit this increase in a dose-dependent manner, while the scrambled peptide should have no significant effect.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to quantitatively measure the binding affinity and kinetics between the LSKL peptide and its binding partner (e.g., the KRFK peptide from TSP-1).

a. Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) for the interaction between the LSKL and KRFK peptides.

b. Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

LSKL peptide and KRFK peptide (one will be the ligand, the other the analyte).

-

Amine coupling kit (for immobilization).

-

SPR running buffer (e.g., HBS-EP+).

c. Methodology:

-

Ligand Immobilization: Immobilize one of the peptides (e.g., KRFK) onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the other peptide (e.g., LSKL) over the sensor chip surface at a constant flow rate.

-

Data Collection: Monitor the binding and dissociation in real-time by measuring the change in the SPR signal (response units, RU).

-

Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.

d. Expected Results: The analysis will provide quantitative values for the binding kinetics, allowing for a precise determination of the affinity between the LSKL and KRFK peptides.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the LSKL peptide's role.

Caption: Experimental workflow for Co-Immunoprecipitation.

References

- 1. Tables - Biology [biology.acadiau.ca]

- 2. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making Tables | Department of Biology, Queen's University [biology.queensu.ca]

- 6. researchgate.net [researchgate.net]

The LSKL-KRFK Interaction in Thrombospondin-1: A Technical Guide to a Key Regulator of TGF-β Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombospondin-1 (TSP-1) is a matricellular protein that plays a pivotal role in a diverse range of biological processes, including angiogenesis, cell adhesion, and wound healing. A critical function of TSP-1 is its ability to activate latent transforming growth factor-beta (TGF-β), a potent cytokine that regulates cell growth, differentiation, and extracellular matrix remodeling. This activation is mediated through a specific molecular interaction between the KRFK sequence within the type 1 repeats of TSP-1 and the LSKL sequence in the latency-associated peptide (LAP) of the latent TGF-β complex. The LSKL peptide, by competitively inhibiting this interaction, has emerged as a valuable tool for dissecting the physiological and pathological roles of TSP-1-mediated TGF-β activation and as a potential therapeutic agent for fibrotic diseases and certain cancers. This technical guide provides an in-depth overview of the LSKL-KRFK interaction, including the underlying molecular mechanisms, quantitative binding data, detailed experimental protocols for studying this interaction, and a visualization of the associated signaling pathways.

The Molecular Mechanism of TSP-1-Mediated TGF-β Activation

TGF-β is synthesized and secreted as a latent complex, where the mature TGF-β dimer is non-covalently associated with the latency-associated peptide (LAP). This association prevents TGF-β from binding to its receptors and initiating downstream signaling. TSP-1 activates latent TGF-β through a direct, non-proteolytic mechanism.

The key interaction occurs between the KRFK (Lys-Arg-Phe-Lys) sequence, located in the second type 1 repeat of TSP-1, and the LSKL (Leu-Ser-Lys-Leu) sequence within the LAP.[1][2] The binding of the KRFK motif of TSP-1 to the LSKL motif of LAP is thought to induce a conformational change in the latent complex. This change disrupts the interaction between LAP and the mature TGF-β dimer, leading to the release of active TGF-β, which can then bind to its cell surface receptors.[1][3]

In addition to the primary KRFK-LSKL interaction, tryptophan-rich motifs (WxxW) in the type 1 repeats of TSP-1 also contribute to the binding to the latent TGF-β complex, although these interactions are not sufficient for activation on their own.[3] The LSKL peptide acts as a competitive antagonist by binding to the KRFK sequence on TSP-1, thereby preventing TSP-1 from interacting with the latent TGF-β complex and blocking its activation.[1][2]

Quantitative Data

The interaction between LSKL and the KRFK-containing region of TSP-1, and the subsequent inhibition of TGF-β activation, has been quantified using various methods. The following table summarizes the available quantitative data.

| Parameter | Molecule | Value | Method | Biological Context | Reference |

| pIC50 | SRI-31277 (LSKL-derived tripeptide) | 8.28 nM | ELISA-based TGF-β activation assay | Inhibition of TSP-1-mediated TGF-β activation | [1] |

| Effective Antagonist Concentration | LSKL peptide | Picomolar range | Not specified | Competitive antagonism of TSP-1 binding to latent TGF-β1 | [2] |

| Ki | LSKL peptide | 38 nM | Western Blot (p-Smad2) | Inhibition of downstream TGF-β signaling (Smad2 phosphorylation) | [4] |

Signaling Pathway

The interaction between LSKL and the KRFK sequence of TSP-1 directly modulates the TGF-β signaling pathway. By preventing the activation of latent TGF-β, the LSKL peptide effectively blocks the initiation of the canonical Smad-dependent signaling cascade.

Figure 1: TSP-1 Mediated TGF-β Activation and LSKL Inhibition.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between two molecules in real-time.

References

- 1. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombospondin 1 acts as a strong promoter of transforming growth factor β effects via two distinct mechanisms in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) | TGF-β1 Antagonist | DC Chemicals [dcchemicals.com]

Downstream Effects of LSKL on Smad2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Leucine-Serine-Lysine-Leucine (LSKL) has emerged as a significant modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. Its primary mechanism of action involves the competitive inhibition of Thrombospondin-1 (TSP-1), a key activator of latent TGF-β. By preventing the interaction between TSP-1 and the Latency-Associated Peptide (LAP) of the TGF-β complex, LSKL effectively attenuates the release of active TGF-β1. A critical downstream consequence of this action is the significant reduction in the phosphorylation of Smad2, a pivotal intracellular messenger in the canonical TGF-β signaling cascade. This guide provides an in-depth technical overview of the downstream effects of LSKL on Smad2 phosphorylation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Understanding this mechanism is crucial for researchers and professionals involved in the development of therapeutics targeting fibrotic diseases and other pathologies where the TGF-β pathway is dysregulated.

Introduction

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that regulates a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] The dysregulation of TGF-β signaling is a hallmark of numerous diseases, most notably fibrosis in various organs such as the liver, kidneys, and lungs.[3][4] TGF-β is typically secreted as a latent complex, non-covalently associated with the Latency-Associated Peptide (LAP).[5] Its activation is a critical regulatory step in initiating downstream signaling.

Thrombospondin-1 (TSP-1), a matricellular protein, is a major physiological activator of latent TGF-β.[6][7] TSP-1 binds to the LSKL sequence within the LAP, inducing a conformational change that releases the active TGF-β molecule.[1][8] The LSKL peptide is a competitive antagonist that mimics this binding sequence, thereby preventing TSP-1 from activating latent TGF-β.[1][3] This inhibitory action has profound downstream consequences, most notably on the phosphorylation of Smad2.

Upon activation, TGF-β binds to its type II receptor, which in turn recruits and phosphorylates the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal serine residues.[2][9] Phosphorylated Smad2 (pSmad2) then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[9][10] This guide focuses on the specific effect of LSKL on this critical phosphorylation event.

Signaling Pathway and Mechanism of Action

The mechanism by which LSKL influences Smad2 phosphorylation is indirect yet highly effective. It acts upstream by targeting the activation of TGF-β, thereby reducing the availability of the ligand required to initiate the signaling cascade that leads to Smad2 phosphorylation.

Visualizing the LSKL-Mediated Inhibition of the TGF-β/Smad2 Pathway

References

- 1. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSKL, a peptide antagonist of thrombospondin-1, attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thrombospondin 1 acts as a strong promoter of transforming growth factor β effects via two distinct mechanisms in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a phosphorylated SMAD ex vivo stimulation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative relationships between SMAD dynamics and target gene activation kinetics in single live cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Angiogenic Properties of LSKL Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide LSKL (Leu-Ser-Lys-Leu) has emerged as a significant modulator of angiogenesis, the physiological process involving the growth of new blood vessels. Its primary mechanism of action involves the competitive inhibition of Thrombospondin-1 (TSP-1), a large matricellular glycoprotein known to be a potent endogenous inhibitor of angiogenesis[1][2]. TSP-1 exerts its anti-angiogenic effects through various mechanisms, including the activation of latent Transforming Growth Factor-beta (TGF-β), induction of endothelial cell apoptosis, and inhibition of endothelial cell migration and proliferation[1][2][3]. By binding to the LSKL sequence on the latency-associated peptide (LAP) of the latent TGF-β complex, TSP-1 facilitates the release of active TGF-β, which then signals through its receptors to regulate a multitude of cellular processes, including angiogenesis. The LSKL peptide, by mimicking this binding site, competitively antagonizes the interaction between TSP-1 and latent TGF-β, thereby inhibiting its activation[4].

The role of the TSP-1/TGF-β signaling axis in angiogenesis is complex and context-dependent, exhibiting both pro- and anti-angiogenic activities[5][6]. While TSP-1 is predominantly recognized as an angiogenesis inhibitor, particularly in the context of tumor growth suppression[2][7], the related peptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) has demonstrated pro-angiogenic properties in certain physiological and pathological settings[8][9][10]. This technical guide provides an in-depth exploration of the anti-angiogenic properties of the LSKL peptide, detailing its mechanism of action, presenting quantitative data from relevant studies, and offering comprehensive experimental protocols for its investigation.

Mechanism of Action: Inhibition of the TSP-1/TGF-β Signaling Pathway

The LSKL peptide's anti-angiogenic activity is primarily attributed to its ability to disrupt the activation of latent TGF-β by TSP-1. This intricate signaling cascade can be summarized as follows:

-

Latent TGF-β Complex: TGF-β is secreted as a latent complex, non-covalently associated with its pro-peptide, the LAP. This complex prevents TGF-β from binding to its cell surface receptors.

-

TSP-1 Binding: TSP-1 binds to a specific LSKL sequence within the LAP of the latent TGF-β complex[4].

-

Conformational Change and Activation: This binding induces a conformational change in the latent complex, leading to the release of the active TGF-β dimer.

-

Receptor Binding and Downstream Signaling: Active TGF-β then binds to its type II receptor (TβRII), which recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.

-

Nuclear Translocation and Gene Regulation: Phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes involved in various cellular processes, including the inhibition of endothelial cell proliferation and migration, and the induction of apoptosis, thereby suppressing angiogenesis.

-

LSKL Peptide Intervention: The LSKL peptide, by competitively binding to TSP-1, prevents its interaction with the latent TGF-β complex. This blockade inhibits the release of active TGF-β, thus attenuating the downstream anti-angiogenic signaling cascade[4].

In the context of cancer, where angiogenesis is a critical process for tumor growth and metastasis, the inhibition of the TSP-1/TGF-β pathway by the LSKL peptide is expected to have an anti-angiogenic and, consequently, an anti-tumor effect.

References

- 1. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Thrombospondin-based Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of tumor angiogenesis by thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. N-acetyl-seryl-aspartyl-lysyl-proline stimulates angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The LSKL Peptide: A Technical Guide to Its Role and Therapeutic Potential in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the LSKL (Leu-Ser-Lys-Leu) peptide, a promising tetrapeptide that acts as a competitive antagonist to Thrombospondin-1 (TSP-1). Its unique mechanism of action, centered on the inhibition of transforming growth factor-beta (TGF-β) activation, positions it as a significant subject of investigation in cancer progression research. This document details the molecular pathways, summarizes key quantitative data, outlines experimental protocols, and visualizes the core concepts for advanced study and application.

Core Mechanism of Action: Targeting the TSP-1/TGF-β Axis

The LSKL peptide's primary therapeutic potential stems from its ability to selectively inhibit the activation of latent TGF-β, a cytokine with a paradoxical role in oncology. While TGF-β can act as a tumor suppressor in the early stages of cancer, it often switches to a pro-tumorigenic role in advanced stages, promoting metastasis, angiogenesis, and immune evasion.[1][2][3]

TGF-β is typically secreted in an inactive, or latent, form, non-covalently bound to the Latency-Associated Peptide (LAP).[1][4][5] Its activation is a critical regulatory step. One of the principal activators is Thrombospondin-1 (TSP-1), a matricellular protein often found in the tumor microenvironment.[4][6][7] TSP-1 binds to a specific LSKL sequence within the LAP, inducing a conformational change that releases the active TGF-β dimer.[5][8]

The LSKL peptide functions as a competitive antagonist by mimicking this binding site.[2][8] It directly competes with the LAP for binding to TSP-1, thereby preventing the release of active TGF-β.[4][9][10] This targeted inhibition of TGF-β activation is a more nuanced approach than global blockade of the TGF-β pathway, which can lead to significant off-target effects.[8]

Signaling Pathway Visualization

The following diagram illustrates the molecular interaction between TSP-1 and the latent TGF-β complex and the inhibitory action of the LSKL peptide.

Quantitative Data on LSKL Peptide Activity

The following tables summarize key quantitative findings from preclinical studies, demonstrating the LSKL peptide's effects on cellular processes and in vivo models.

Table 1: In Vitro Effects of LSKL Peptide

| Parameter | Cell/System | Treatment | Result | Citation |

| Cell Proliferation | Hypertrophic Scar Fibroblasts | LSKL Peptide | Remarkable attenuation | |

| Cell Migration | Hypertrophic Scar Fibroblasts | LSKL Peptide | Remarkable attenuation | |

| Apoptosis | Hypertrophic Scar Fibroblasts | LSKL Peptide | Induced apoptosis | |

| Protein Phosphorylation | Hypertrophic Scar Fibroblasts | LSKL Peptide | Significant suppression of p-PI3K, p-AKT, p-mTOR | |

| Protein Phosphorylation | Hypertrophic Scar Fibroblasts | LSKL Peptide | No effect on p-Smad2/3, p-MEK/ERK |

Table 2: In Vivo Effects of LSKL Peptide

| Model | Species | Treatment Protocol | Key Finding(s) | Citation |

| Squamous Cell Carcinoma | Mouse (Xenograft) | 12-day administration | Inhibition of tumor growth | [1] |

| 70% Hepatectomy | Mouse | 30 mg/kg IP at 0 and 6 hrs post-op | Attenuated Smad2 phosphorylation at 6 hrs; Accelerated S-phase entry at 24 & 48 hrs; Faster recovery of liver weight | [11][12][13] |

| Diabetic Nephropathy | Mouse (Akita) | IP injections 3x/week for 15 weeks | Reduced albuminuria; Increased nephrin expression | [14] |

| Subarachnoid Hemorrhage | Rat | 1 mg/kg IP | Alleviated subarachnoid fibrosis and hydrocephalus | [9] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the LSKL peptide's function.

Peptide Synthesis and Purification

LSKL is a short peptide and is reliably synthesized using automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry.

-

Resin Preparation: A suitable resin (e.g., Wang or Rink Amide) is selected and swollen in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Leucine) is first attached to the resin. Subsequent amino acids (Lysine, Serine, Leucine) are added sequentially. Each cycle involves:

-

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using 20% piperidine in DMF.

-

Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by its reaction with the free N-terminus on the resin.

-

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

In Vitro Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of LSKL peptide or a control peptide (e.g., the scrambled SLLK peptide). Incubate for a specified period (e.g., 24-48 hours).

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fixation and Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Quantification: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to cell proliferation.

This technique is used to detect changes in the phosphorylation status of key signaling proteins like Smad2, AKT, and mTOR.

-

Protein Extraction: Culture and treat cells with LSKL peptide as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-Smad2) overnight at 4°C. Subsequently, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Re-probe the membrane with an antibody for the total protein to ensure equal loading.

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the anti-tumor efficacy of the LSKL peptide in a living organism.

-

Cell Preparation: Culture a human cancer cell line (e.g., squamous cell carcinoma) under sterile conditions. Harvest and resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to a final concentration of 2-5 million cells per 100 µL.[15]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Grouping: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, LSKL peptide, Control Peptide).

-

Treatment Administration: Administer the LSKL peptide via a clinically relevant route, such as intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 5-30 mg/kg daily or three times a week).[9][16]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis (e.g., histology, Western blot).

Experimental Workflow Visualization

The diagram below outlines the typical workflow for an in vivo xenograft study to test the efficacy of the LSKL peptide.

Logical Framework: The Dual Role of TGF-β in Cancer

Understanding the context of LSKL peptide's application requires an appreciation for the dual role of its ultimate target, TGF-β. The peptide's therapeutic hypothesis is based on selectively inhibiting the pathway's pro-tumorigenic functions, which become dominant in later-stage cancers.

Conclusion and Future Directions

The LSKL peptide represents a targeted therapeutic strategy aimed at modulating the tumor microenvironment by preventing TSP-1-mediated activation of TGF-β. Preclinical data have demonstrated its potential to inhibit tumor growth, reduce cell migration, and interfere with pro-tumorigenic signaling pathways.[1][6]

However, several challenges remain. Like many peptides, LSKL has a short plasma half-life, which may limit its clinical utility.[8] Future research should focus on:

-

Development of Analogs: Designing and synthesizing novel, smaller peptide or small-molecule analogs with improved pharmacokinetic properties and similar or greater potency.[8]

-

Combination Therapies: Investigating the synergistic potential of LSKL or its derivatives with other cancer treatments, such as chemotherapy or immune checkpoint inhibitors.

-

Biomarker Identification: Identifying biomarkers that can predict which tumors are most dependent on the TSP-1/TGF-β axis and would therefore be most responsive to this therapeutic approach.

-

Expanded Preclinical Testing: Evaluating the efficacy of LSKL in a wider range of cancer models, including orthotopic and patient-derived xenograft (PDX) models, to better predict clinical outcomes.

References

- 1. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Distinct Regions of Latency-associated Peptide Coordinate Stability of the Latent Transforming Growth Factor-β1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of tumor angiogenesis by thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 16. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer [mdpi.com]

LSKL Peptide: A Technical Guide on its Transmigration Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the tetrapeptide LSKL's ability to cross the blood-brain barrier (BBB). The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to support further research and development in neurotherapeutics.

Introduction to the LSKL Peptide

The LSKL peptide (Leu-Ser-Lys-Leu) is a small synthetic peptide that has garnered significant interest for its therapeutic potential, particularly in neurological conditions. It acts as a competitive antagonist of transforming growth factor-beta 1 (TGF-β1), a cytokine involved in fibrosis and inflammation. Specifically, LSKL inhibits the activation of latent TGF-β1 mediated by thrombospondin-1 (TSP-1).[1][2][3] This mechanism of action makes it a promising candidate for treating conditions characterized by fibrotic scarring and inflammation in the central nervous system (CNS), such as subarachnoid hemorrhage (SAH).[1][2]

A critical factor for any CNS-targeted therapeutic is its ability to penetrate the highly selective blood-brain barrier. This guide focuses on the evidence and methodologies related to LSKL's capacity to overcome this barrier.

Evidence of LSKL Peptide Crossing the Blood-Brain Barrier

Research has demonstrated that the LSKL peptide can indeed traverse the blood-brain barrier.[1][3] Its small molecular weight and simple structure are thought to facilitate its efficient passage across cell membranes, including the endothelial cells of the BBB, without the expenditure of energy.[1]

Quantitative Analysis of LSKL Peptide Permeability

A key in vivo study in a rat model of subarachnoid hemorrhage provides quantitative evidence of LSKL's BBB permeability. The study utilized N¹⁵-labeled LSKL to trace its distribution between the blood and the cerebrospinal fluid (CSF).

| Condition | Time Post-Injection | Observation | Quantitative Finding | Reference |

| Sham (Control) | 5 minutes | LSKL-N¹⁵ concentration in CSF was lower than in the blood. | - | [1] |

| Subarachnoid Hemorrhage (SAH) | 5 minutes | No significant difference in LSKL-N¹⁵ concentration between CSF and blood. | The ratio of LSKL-N¹⁵ between the CSF and blood was increased by a mean of 84.99% compared to the sham group. | [1] |

This data indicates that while there is a baseline level of BBB penetration in healthy subjects, this penetration is significantly enhanced under pathological conditions like SAH. The disruption of the BBB's integrity following SAH likely contributes to this increased passage.

Experimental Methodologies for Assessing LSKL BBB Permeability

The following section details the experimental protocol used to quantify LSKL peptide's presence in the central nervous system, as described in the pivotal study by Liao et al. (2016).

In Vivo Model for Assessing BBB Permeability of LSKL in a Rat Model of Subarachnoid Hemorrhage

This protocol provides a step-by-step guide for an in vivo experiment to determine the concentration of LSKL peptide in the cerebrospinal fluid and blood following intraperitoneal administration.

Objective: To quantify the brain and CSF penetration of LSKL peptide.

Materials:

-

Sprague-Dawley rats

-

N¹⁵-labeled LSKL peptide

-

Anesthetic agent (e.g., isoflurane)

-

Stereotaxic frame

-

Syringes and needles for injection and sample collection

-

Centrifuge

-

Stable isotope ratio mass spectrometer

Procedure:

-

Animal Model: Induce subarachnoid hemorrhage in rats according to established protocols. A sham group should undergo the same surgical procedure without the induction of hemorrhage.

-

LSKL Administration: Administer N¹⁵-labeled LSKL peptide (1 mg/kg) via intraperitoneal injection.

-

Sample Collection (5 minutes post-injection):

-

Cerebrospinal Fluid (CSF): Anesthetize the rat and place it in a stereotaxic frame. Collect CSF from the cisterna magna using a fine-gauge needle.

-

Blood: Collect 1 ml of venous blood from the femoral vein into heparinized tubes.

-

-

Sample Processing:

-

Blood: Centrifuge the blood sample at 12,000 x g for 10 minutes at 4°C. Collect the supernatant (plasma) and store it at -80°C until analysis.

-

-

LSKL-N¹⁵ Detection:

-

Analyze the concentration of LSKL-N¹⁵ in both the CSF and plasma samples using a stable isotope ratio mass spectrometer.

-

-

Data Analysis:

-

Calculate the ratio of LSKL-N¹⁵ concentration in the CSF to that in the blood for both the SAH and sham groups.

-

Perform statistical analysis to compare the ratios between the two groups.

-

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for LSKL BBB Permeability Assessment

The following diagram illustrates the key steps in the in vivo experiment to assess the blood-brain barrier permeability of the LSKL peptide.

Caption: Workflow for in vivo assessment of LSKL BBB permeability.

Signaling Pathway of LSKL's Therapeutic Action

The LSKL peptide exerts its therapeutic effects by interfering with the TSP-1 mediated activation of TGF-β1. The diagram below outlines this signaling cascade and the point of intervention by LSKL.

Caption: LSKL's inhibition of the TSP-1/TGF-β1 signaling pathway.

Conclusion and Future Directions

Future research should focus on:

-

Elucidating the precise transport mechanism of LSKL across the BBB in both healthy and diseased states.

-

Conducting more extensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.

-

Evaluating the efficacy of LSKL in other animal models of CNS diseases characterized by fibrosis and inflammation.

This technical guide provides a foundational understanding for scientists and clinicians working on the development of novel peptide-based therapies for the central nervous system. The presented data and methodologies offer a starting point for further investigation into the promising therapeutic applications of the LSKL peptide.

References

- 1. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The LSKL Peptide's Impact on Extracellular Matrix Protein Expression: A Technical Guide for Researchers

Executive Summary: The tetrapeptide LSKL has emerged as a significant modulator of the extracellular matrix (ECM), primarily through its targeted inhibition of the transforming growth factor-beta (TGF-β) signaling pathway. This guide elucidates the core mechanism of LSKL, which involves competitively antagonizing the interaction between thrombospondin-1 (TSP-1) and the latency-associated peptide (LAP) of the TGF-β complex. By preventing the TSP-1-mediated activation of latent TGF-β, a potent pro-fibrotic cytokine, LSKL effectively downregulates the expression of key ECM proteins, such as collagen and fibronectin. This document provides a comprehensive overview of the quantitative effects of LSKL on ECM proteins, detailed experimental protocols for its study, and visual diagrams of its mechanism of action, serving as a vital resource for professionals in research and drug development.

Introduction: The Role of ECM and the LSKL Peptide

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. In pathological conditions like fibrosis, excessive deposition of ECM proteins, particularly collagens and fibronectin, leads to tissue scarring and organ dysfunction. A central mediator in the development of fibrosis is TGF-β, which stimulates fibroblasts to synthesize and secrete large amounts of ECM components.[1]

TGF-β is typically secreted in an inactive, or latent, form, bound to a latency-associated peptide (LAP).[2] Its activation is a critical control point in tissue homeostasis. Thrombospondin-1 (TSP-1) is a major physiological activator of latent TGF-β.[3][4] TSP-1 binds to the LSKL (Leu-Ser-Lys-Leu) sequence within the LAP, inducing a conformational change that releases active TGF-β.[4][5] The synthetic LSKL peptide acts as a competitive antagonist, mimicking this sequence to block the TSP-1-LAP interaction, thereby preventing TGF-β activation and subsequent fibrotic responses.[3][6]

Core Mechanism of Action: Inhibition of TGF-β Activation

The primary mechanism by which LSKL affects ECM protein expression is indirect, through the targeted suppression of the TGF-β signaling cascade.

-

Latent TGF-β Complex: TGF-β is held in an inactive state by LAP.

-

TSP-1 Mediated Activation: TSP-1 binds to the LSKL sequence on LAP, liberating active TGF-β.[5]

-

LSKL Peptide Intervention: The exogenous LSKL peptide competitively binds to TSP-1, preventing it from interacting with the latent TGF-β complex.[3]

-

Downstream Signaling Blockade: With TGF-β activation blocked, the downstream phosphorylation of Smad2/3 proteins is attenuated.[2][7]

-

Reduced ECM Gene Expression: The lack of activated Smad complexes in the nucleus leads to a decrease in the transcription of pro-fibrotic genes, including those for various collagens and fibronectin.[8][9]

Quantitative Effects of LSKL on ECM Protein Expression

Multiple studies across various models have demonstrated the efficacy of LSKL in reducing the expression and deposition of ECM proteins. The following table summarizes key quantitative findings.

| ECM Protein / Marker | Experimental Model | Treatment Details | Observed Effect (Quantitative / Qualitative) | Reference |

| Fibronectin (ED-A) | Diabetic Nephropathy Mouse Model (Akita) | 30 mg/kg LSKL peptide, i.p., 3x/week for 15 weeks | >66% reduction in fibronectin protein levels in renal lysates. | [8] |

| Nephrin | Diabetic Nephropathy Mouse Model (Akita) | 30 mg/kg LSKL peptide, i.p., 3x/week for 15 weeks | Significant increase in nephrin expression (podocyte marker). | [8] |

| Collagen Deposition | Rat Unilateral Ureteral Obstruction (UUO) | LSKL treatment (dose not specified) | Significantly inhibited interstitial collagen deposition. | [7] |

| α-Smooth Muscle Actin (α-SMA) | Systemic Sclerosis (SSc) Fibroblasts | LSKL peptide treatment (in vitro) | Reduced protein expression of α-SMA (a marker of myofibroblast differentiation). | [9] |

| Procollagen type I C-peptide (PICP) | Rat Subarachnoid Hemorrhage Model | LSKL treatment (dose not specified) | Effectively reduced the concentration of PICP (a marker of collagen I synthesis). | [10] |

| Collagen I | Rat Subarachnoid Hemorrhage Model | LSKL treatment (dose not specified) | Reduced expression level of collagen I. | [10] |

| TGF-β1 & pSmad2 | Rat Unilateral Ureteral Obstruction (UUO) | LSKL treatment (dose not specified) | Substantially suppressed the expression of TGF-β1 and phosphorylated Smad2. | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to evaluate the effects of LSKL.

This protocol is designed to assess the long-term therapeutic effects of LSKL on kidney fibrosis and proteinuria.

-

Animal Model: Use a model of type 1 diabetes, such as C57BL/6J-Ins2Akita mice. A uninephrectomy can be performed to accelerate the development of renal complications.[8]

-

Peptide Preparation: Dissolve LSKL peptide and a control peptide (e.g., SLLK) in sterile saline to the desired concentration.

-

Administration: Administer the LSKL peptide (e.g., 30 mg/kg body weight) or control via intraperitoneal (i.p.) injections three times per week for a duration of 15 weeks.[8] A saline-only group should be included as a negative control.

-

Monitoring: Monitor animal body weight and blood glucose levels regularly. Collect 24-hour urine samples at baseline and endpoint to measure albumin and creatinine levels.

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and perfuse the kidneys. Harvest renal tissue for subsequent analysis.

-

Protein Expression Analysis: Prepare renal lysates and perform Western blotting to quantify the expression of fibronectin, nephrin, and phosphorylated Smad2/3. Use an appropriate loading control like GAPDH for normalization.[8]

-

Histology: Fix kidney sections in formalin, embed in paraffin, and perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition and overall fibrosis.

This protocol directly demonstrates the ability of LSKL to inhibit the physical interaction between TSP-1 and the latent TGF-β complex.

-

Reagents: Use purified, stripped thrombospondin-1 and recombinant latent TGF-β (containing LAP).

-

Pre-incubation: In the experimental group, pre-incubate TSP-1 with varying molar excesses of the LSKL peptide (e.g., 10 to 10,000-fold molar excess compared to LAP) for 30 minutes at room temperature.[5] In the control group, incubate TSP-1 with buffer or a scrambled control peptide (e.g., SLLK).

-

Complex Formation: Add the latent TGF-β to the TSP-1/peptide mixture and incubate for 1-2 hours to allow for complex formation.

-

Immunoprecipitation: Add polyclonal antibodies against LAP to the mixture, followed by protein A/G-agarose beads. Incubate for several hours or overnight at 4°C with gentle rotation to pull down LAP and any bound proteins.

-

Washing and Elution: Centrifuge the samples to pellet the beads. Wash the beads several times with a suitable lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for TSP-1. Following incubation with a secondary HRP-conjugated antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate. A strong band for TSP-1 in the control lane and a dose-dependent decrease in the LSKL-treated lanes indicates successful inhibition of the TSP-1-LAP interaction.[5]

Conclusion

The LSKL peptide represents a targeted therapeutic strategy for mitigating fibrosis by preventing the activation of TGF-β, a master regulator of ECM production. Its mechanism of action, involving the competitive inhibition of the TSP-1/LAP interaction, is well-supported by both in vitro and in vivo data. Quantitative analyses consistently show that LSKL treatment leads to a significant reduction in the expression and deposition of key fibrotic proteins like collagen and fibronectin. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug developers to further investigate and harness the anti-fibrotic potential of LSKL and related therapeutic peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LSKL, a peptide antagonist of thrombospondin-1, attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

The LSKL Tetrapeptide: A Competitive Antagonist of TGF-β1 Activation

An In-Depth Technical Guide on its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Leu-Ser-Lys-Leu (LSKL) has emerged as a significant modulator of transforming growth factor-beta 1 (TGF-β1) signaling. This document provides a comprehensive overview of the discovery, origin, and mechanism of action of the LSKL peptide. It details its role as a competitive antagonist of Thrombospondin-1 (TSP-1), a key activator of latent TGF-β1. By competitively binding to TSP-1, LSKL effectively inhibits the release of active TGF-β1, a critical mediator of fibrosis and cellular proliferation. This guide consolidates quantitative data, outlines detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows through explanatory diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Discovery and Origin of the LSKL Tetrapeptide